molecular formula C12H22O B12653123 (Z)-1-(3-Hexenyl)cyclohexan-1-ol CAS No. 93963-11-2

(Z)-1-(3-Hexenyl)cyclohexan-1-ol

Katalognummer: B12653123
CAS-Nummer: 93963-11-2
Molekulargewicht: 182.30 g/mol
InChI-Schlüssel: SPUDXAQAHJIHFG-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(3-Hexenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hexenyl group and a hydroxyl group The (Z) configuration indicates the specific geometric arrangement of the hexenyl group, which is crucial for its chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3-Hexenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and (Z)-3-hexen-1-ol.

    Grignard Reaction: A Grignard reagent, such as (Z)-3-hexenylmagnesium bromide, is prepared by reacting (Z)-3-hexen-1-ol with magnesium in the presence of anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-1-(3-Hexenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products:

    Oxidation: Cyclohexanone or (Z)-1-(3-Hexenyl)cyclohexanone.

    Reduction: (Z)-1-(3-Hexyl)cyclohexane.

    Substitution: (Z)-1-(3-Hexenyl)cyclohexyl chloride or (Z)-1-(3-Hexenyl)cyclohexylamine.

Wissenschaftliche Forschungsanwendungen

Chemistry: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to investigate the effects of specific geometric configurations on biological activity. It may serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.

Wirkmechanismus

The mechanism of action of (Z)-1-(3-Hexenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    (E)-1-(3-Hexenyl)cyclohexan-1-ol: The (E) isomer has a different geometric configuration, leading to distinct chemical and biological properties.

    1-(3-Hexyl)cyclohexan-1-ol: Lacks the double bond in the hexenyl group, resulting in different reactivity and applications.

    Cyclohexanol: A simpler compound with only a hydroxyl group, used as a basic building block in organic synthesis.

Uniqueness: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is unique due to its specific (Z) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and sensory characteristics, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

93963-11-2

Molekularformel

C12H22O

Molekulargewicht

182.30 g/mol

IUPAC-Name

1-[(Z)-hex-3-enyl]cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h3-4,13H,2,5-11H2,1H3/b4-3-

InChI-Schlüssel

SPUDXAQAHJIHFG-ARJAWSKDSA-N

Isomerische SMILES

CC/C=C\CCC1(CCCCC1)O

Kanonische SMILES

CCC=CCCC1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.